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Compound of Interest

Compound Name: 3-Heptanol

Cat. No.: B047328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) spectrum of 3-heptanol. The document presents quantitative ¹H and ¹³C NMR data in

clearly structured tables, a detailed experimental protocol for data acquisition, and a visual

representation of the molecular structure and its magnetic environments. This information is

critical for the structural elucidation, identification, and purity assessment of 3-heptanol in
research and development settings.

Nuclear Magnetic Resonance Data of 3-Heptanol
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-heptanol. The data is

compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectral Data
Solvent: CDCl₃ Spectrometer Frequency: 90 MHz
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Chemical Shift (δ)
[ppm]

Multiplicity
Integration (No. of
Protons)

Assignment

0.90 Triplet 3 H-7

0.91 Triplet 3 H-1

1.2-1.6 Multiplet 8 H-2, H-4, H-5, H-6

1.63 Singlet 1 O-H

3.55 Multiplet 1 H-3

¹³C NMR Spectral Data
Solvent: CDCl₃ Spectrometer Frequency: 22.63 MHz

Chemical Shift (δ) [ppm] Assignment

10.0 C-1

14.0 C-7

19.1 C-6

30.1 C-2

39.2 C-5

74.0 C-4

74.0 C-3

Experimental Protocol
The following is a representative experimental protocol for acquiring the NMR spectrum of 3-
heptanol.

1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-heptanol for ¹H NMR or 50-100 mg for ¹³C

NMR into a clean, dry vial.
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Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according

to the manufacturer's guidelines.

Place the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and

resolution of the solvent peak.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm

for ¹H NMR and 77.16 ppm for ¹³C NMR.

Visualization of 3-Heptanol Structure and NMR
Assignments
The following diagram illustrates the chemical structure of 3-heptanol with annotations

corresponding to the proton and carbon assignments in the NMR spectra.
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3-Heptanol with NMR assignments.

To cite this document: BenchChem. [A Technical Guide to the Nuclear Magnetic Resonance
(NMR) Spectrum of 3-Heptanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047328#3-heptanol-nuclear-magnetic-resonance-
nmr-spectrum-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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